

Crystal structure of 4-bromo-1H-indole-2,3-dione

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Compound of Interest

Compound Name: 4-Bromoisatin

Cat. No.: B1231351

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An In-depth Technical Guide on the Crystal Structure of 4-bromo-1H-indole-2,3-dione

This guide provides a comprehensive overview of the crystal structure of 4-bromo-1H-indole-2,3-dione, also known as **4-bromoisatin**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed crystallographic data and experimental methodologies. Isatins are a class of compounds extensively utilized in both pharmaceutical and synthetic organic chemistry.[1][2]

Molecular Structure and Crystallographic Data

The title compound, with the chemical formula $C_8H_4BrNO_2$, consists of a planar indole-2,3-dione core with a bromine substituent at the 4-position.[1][2] In the solid state, the molecule is nearly planar, with the non-hydrogen atoms having a mean deviation from planarity of 0.024 Å.[1][2] The crystal structure reveals that molecules form dimers through N—H...O hydrogen bonds.[1][2] Additionally, significant intermolecular close contacts of Br...O are observed at a distance of 3.0430 (14) Å.[1][2] The crystal packing is further characterized by parallel slipped π – π stacking interactions between the nine-membered rings along the [1] direction.[1][2]

Data Presentation

The quantitative crystallographic data for 4-bromo-1H-indole-2,3-dione are summarized in the tables below. The data corresponds to the structure deposited under CCDC reference number 1445034.[1][2]

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Chemical Formula	C₈H₄BrNO₂
Formula Weight	226.03 g/mol [2][3]
Crystal System	Monoclinic[2]
Space Group	P2 ₁ /c[2]
Temperature	120 K[2]
Wavelength (Mo K α)	0.71073 Å
Unit Cell Dimensions	
a	7.3655 (11) Å[2][3]
b	13.689 (2) Å[2][3]
c	7.2866 (12) Å[2][3]
α	90°[3]
β	93.378 (5)°[2][3]
γ	90°[3]
Volume (V)	733.4 (2) Å ³ [2]
Z	4[2]
Calculated Density	2.047 Mg/m ³
Absorption Coefficient (μ)	5.55 mm ⁻¹ [2]
Final R indices [$I > 2\sigma(I)$]	R ₁ = 0.0209, wR ₂ = 0.0489

| R indices (all data) | R₁ = 0.0245, wR₂ = 0.0502 |

Table 2: Key Intermolecular Interaction Geometries

Interaction Type	D—H...A or X...Y	D...A / X...Y Distance (Å)	H...A Distance (Å)	D—H...A Angle (°)	Symmetry Code
Hydrogen Bond	N1—H1...O1	2.874 (2)[2]	2.01 (2)[2]	159 (2)[2]	-x+2, -y+1, -z+1
Halogen Contact	Br1...O2	3.0430 (14)[1][2]	-	-	x+2, y, z+1
π - π Stacking	Ring Centroid...Centroid	3.7173 (6)[1][2]	-	-	-
	Inter-planar Distance	3.3110 (8)[1][2]	-	-	-

| | Slippage | 1.6898 (14)[1][2] | - | - | - |

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and subsequent structure determination are detailed below.

Synthesis and Crystallization

While common synthetic routes like the Sandmeyer methodology starting from 3-bromoaniline exist for **4-bromoisatin**, the sample used for this specific crystal structure analysis was a commercial product from Matrix Scientific.[2][4] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an acetone/dimethylsulfoxide solution.[1][2]

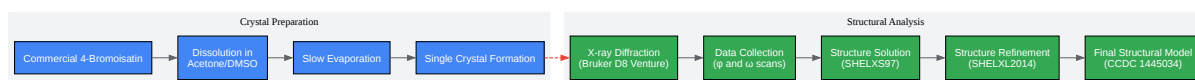
X-ray Data Collection and Structure Refinement

A suitable orange block-shaped crystal (0.2 × 0.2 × 0.1 mm) was selected for analysis.[1] Data were collected at 120 K on a Bruker D8 Venture CMOS diffractometer using Mo K α radiation.[1] The data collection was performed using ϕ and ω scans. A multi-scan absorption correction was applied using SADABS.[1]

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL2014.[2] Molecular graphics were generated using OLEX2, and the material for publication was prepared with publCIF.[2]

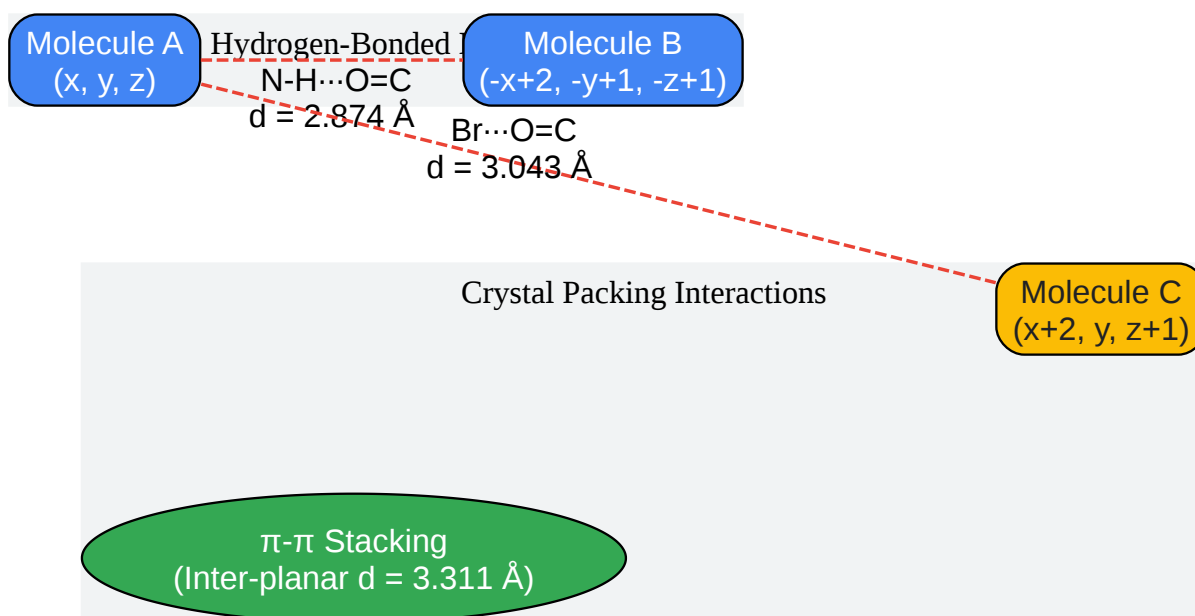
Visualizations

The following diagrams illustrate the experimental workflow and key molecular interactions in the crystal lattice.



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Experimental workflow for the crystal structure determination of 4-bromo-1H-indole-2,3-dione.



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Key intermolecular interactions in the crystal lattice of 4-bromo-1H-indole-2,3-dione.

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